molecular formula C16H23NO4 B6291498 Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate CAS No. 167834-23-3

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

Cat. No.: B6291498
CAS No.: 167834-23-3
M. Wt: 293.36 g/mol
InChI Key: JZHVSPMBKVUOCC-ZDUSSCGKSA-N
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Description

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate typically involves the protection of an amino acid derivative with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using a base such as sodium hydroxide (NaOH).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Sodium hydroxide (NaOH)

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amine.

    Substitution: Hydrolysis of the ester group forms the corresponding carboxylic acid.

    Reduction: Reduction of the ester group forms the corresponding alcohol.

Scientific Research Applications

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate primarily involves the protection of amine groups during chemical reactions. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate can be compared to other Boc-protected amino acid derivatives, such as:

  • Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-methylpropanoate
  • Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-ethylpropanoate

These compounds share similar protective properties but differ in their side chains, which can influence their reactivity and applications. This compound is unique due to the presence of the phenyl group, which can participate in additional interactions and provide distinct chemical properties .

Properties

IUPAC Name

ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHVSPMBKVUOCC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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